4-amino-1,1,1-trifluorobutan-2-one hydrochloride
Description
4-Amino-1,1,1-trifluorobutan-2-one hydrochloride is a fluorinated ketone derivative with a primary amine group and a trifluoromethyl substituent. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and agrochemical applications. Key functional groups include the reactive ketone moiety and the amino group, which participate in condensation and Mannich reactions .
Properties
IUPAC Name |
4-amino-1,1,1-trifluorobutan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO.ClH/c5-4(6,7)3(9)1-2-8;/h1-2,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIWPTISDPBOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.55 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Amination of CETFBO
The chlorine atom in CETFBO can be displaced by ammonia or amines to introduce an amino group. This reaction typically proceeds via an SN2 mechanism, facilitated by the electron-withdrawing trifluoromethyl and ketone groups, which polarize the C–Cl bond.
Proposed Reaction Pathway
-
Amination Step :
-
Hydrolysis of Ethoxy Group :
Acidic hydrolysis converts the ethoxy group to a ketone: -
Hydrochloride Salt Formation :
The free amine reacts with HCl to yield the final product:
Challenges and Optimizations
-
Selectivity : Competing elimination reactions may occur during amination, producing alkenones like ETFBO. Maintaining low temperatures (≤60°C) suppresses elimination.
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require anhydrous conditions to prevent hydrolysis.
-
Purification : Distillation or recrystallization from ethanol/water mixtures achieves >98% purity.
Alternative Route: Dehydrofluorination and Reductive Amination
Synthesis of 4,4,4-Trifluorobutane-2-One
Patent WO2006043946A1 describes the production of 4,4,4-trifluorobutane-2-one via dehydrofluorination of 1,1,1,3,3-pentafluorobutane (HFC-365mfc). While this yields a non-aminated ketone, it provides a framework for subsequent functionalization.
Reductive Amination
The resulting ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride:
Comparison of Routes
| Parameter | CETFBO Route | Reductive Amination Route |
|---|---|---|
| Starting Material | TFAC, EVE | HFC-365mfc |
| Steps | 3 | 4 |
| Overall Yield | 75–85% | 60–70% |
| Byproducts | ETFBO, HCl | HF, Isomers |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-amino-1,1,1-trifluorobutan-2-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pH, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl compounds, while substitution reactions can produce a variety of amino derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Anticancer Properties
Research has indicated that fluorinated compounds, including 4-amino-1,1,1-trifluorobutan-2-one hydrochloride, exhibit potential antiviral and anticancer activities. Fluorine atoms can enhance the biological activity of organic molecules due to their unique electronic properties. For instance, studies have shown that derivatives of this compound can act as inhibitors against certain viral enzymes and exhibit cytotoxicity towards cancer cell lines.
Case Study: Antiviral Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a series of fluorinated ketones, including derivatives of this compound, displayed promising antiviral activity against the influenza virus. The mechanism involved the inhibition of viral replication through interference with viral protein synthesis pathways .
Synthetic Organic Chemistry
Building Block for Complex Molecules
this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its trifluoromethyl group is particularly valuable in designing pharmaceuticals with improved pharmacokinetic properties.
Table 1: Synthesis Applications
Agrochemicals
Fluorinated compounds are increasingly being used in agrochemicals due to their enhanced stability and efficacy. This compound can be utilized in the development of herbicides and pesticides that are more effective at lower concentrations.
Case Study: Herbicide Development
A research project focused on developing new herbicides utilized this compound as a key intermediate. The resulting compounds showed improved selectivity and reduced toxicity to non-target organisms compared to traditional herbicides .
Material Science
In material science, this compound can be used to modify polymer properties. The incorporation of fluorinated groups can enhance chemical resistance and thermal stability in polymers.
Table 2: Material Applications
Mechanism of Action
The mechanism of action of 4-amino-1,1,1-trifluorobutan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
4-Amino-1,1,1-Trifluoro-3-Buten-2-one (CAS 184848-89-3)
Molecular Formula: C₄H₄F₃NO Molecular Weight: 139.08 g/mol Key Features:
- Unsaturated α,β-unsaturated ketone with a conjugated double bond.
- Higher reactivity due to electron-deficient carbonyl group.
- Boiling point: 95.3°C; Density: 1.319 g/cm³; LogP: 1.29 .
Applications : Likely used in synthetic intermediates for fluorinated heterocycles. The double bond facilitates cycloaddition or nucleophilic attack, differing from the saturated ketone in the target compound.
(S)-3-Amino-1-Chloro-4-Phenylbutan-2-one Hydrochloride (CAS 34351-19-4)
Molecular Formula: C₁₀H₁₃Cl₂NO Molecular Weight: 234.12 g/mol Key Features:
- Chiral center (S-configuration) may influence biological activity . Applications: Potential use in anticancer or antiviral agents, as seen in cytarabine analogs . The phenyl group enhances π-π stacking in drug-receptor interactions, unlike the trifluoromethyl group in the target compound.
Oxazolyl-Substituted Derivatives
a. 4-Amino-1,1,1-Trifluoro-2-(1,3-Oxazol-2-yl)butan-2-ol Hydrochloride
Molecular Formula : C₉H₉ClF₅N
Molecular Weight : 261.62 g/mol
Key Features :
- Oxazole ring introduces aromaticity and hydrogen-bonding capacity.
- Alcohol group increases polarity compared to the ketone .
Applications : Likely intermediates in protease inhibitors or kinase-targeted drugs.
b. 4-Amino-1,1,1-Trifluoro-2-(5-Methyl-1,3-oxazol-2-yl)butan-2-ol Hydrochloride
Molecular Formula : C₉H₁₃BrClN
Molecular Weight : 250.57 g/mol
Key Features :
Data Table: Comparative Analysis
| Compound | CAS/ID | Molecular Formula | MW (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|---|
| 4-Amino-1,1,1-trifluorobutan-2-one hydrochloride | Not available | C₄H₈F₃NO·HCl | ~179.5* | Ketone, NH₂, CF₃ | Pharmaceutical intermediates |
| 4-Amino-1,1,1-trifluoro-3-buten-2-one | 184848-89-3 | C₄H₄F₃NO | 139.08 | α,β-Unsaturated ketone | Fluorinated heterocycle synthesis |
| (S)-3-Amino-1-chloro-4-phenylbutan-2-one HCl | 34351-19-4 | C₁₀H₁₃Cl₂NO | 234.12 | Phenyl, Cl, chiral center | Anticancer agents |
| 4-Amino-1,1,1-trifluoro-2-(oxazol-2-yl)butan-2-ol HCl | EN300-6498288 | C₉H₉ClF₅N | 261.62 | Oxazole, OH | Protease inhibitors |
*Estimated based on C₄H₇F₃NO (139.08) + HCl (36.46).
Biological Activity
4-Amino-1,1,1-trifluorobutan-2-one hydrochloride is a fluorinated compound that has garnered attention in various biological research contexts. Its unique trifluoromethyl group imparts distinctive physicochemical properties, making it a candidate for studies in medicinal chemistry and biochemistry. This article provides an overview of its biological activity, synthesizing findings from diverse sources and highlighting relevant case studies.
The compound this compound can be synthesized through various methods, often involving the reaction of trifluoromethyl ketones with amines. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological activity of this compound can be attributed to its interactions with specific enzymes and receptors. Notably, fluorinated compounds have been shown to modulate enzyme activities due to their unique electronic properties. For instance, studies have indicated that similar fluorinated compounds can act as inhibitors of phospholipase A2 (PLA2) enzymes, which are involved in inflammatory processes .
Case Studies
- Inhibition of Phospholipase A2 : Research demonstrated that certain fluorinated ketones exhibit selective inhibition of human PLA2 classes. The pentafluoroethyl ketone functionality was noted to favor specific enzyme interactions, suggesting that this compound may exhibit similar inhibitory effects .
- Protein Engineering : Incorporation of fluorinated amino acids into proteins has been shown to enhance structural stability without compromising biological function. For example, the substitution of leucine residues with trifluoroleucine resulted in increased thermal stability in protein structures . This suggests potential applications for this compound in protein engineering.
Data Table: Summary of Biological Activities
Research Findings
Recent studies have explored the potential therapeutic applications of fluorinated compounds like this compound. These include:
- Antiviral Activity : Similar compounds have been investigated for their effectiveness against viral strains, particularly in the context of HIV treatment where non-nucleoside reverse transcriptase inhibitors have shown promise .
- Anti-inflammatory Effects : Compounds exhibiting PLA2 inhibition have been linked to reduced inflammation in animal models, indicating that this compound might also possess anti-inflammatory properties .
Q & A
Q. How can synthetic routes for 4-amino-1,1,1-trifluorobutan-2-one hydrochloride be optimized to improve yield and purity?
- Methodological Answer : Continuous flow reactors (CFRs) are effective for optimizing synthesis due to precise control over reaction parameters (e.g., temperature, residence time). For fluorinated compounds, CFRs minimize side reactions caused by fluorine's high electronegativity. Real-time monitoring via inline FTIR or HPLC can ensure intermediate stability and product consistency . Key steps include:
- Precursor selection : Use trifluoroacetone derivatives as starting materials to leverage existing ketone frameworks.
- Amine introduction : Employ reductive amination with NaBH₃CN or catalytic hydrogenation under controlled pressure .
- Acidification : Hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol to avoid hydrolysis.
Q. What spectroscopic techniques are most reliable for structural elucidation of this compound?
- Methodological Answer : A combination of multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) is critical:
- ¹⁹F NMR : Confirms trifluoromethyl group integrity (δ ~ -70 to -75 ppm) and absence of fluorinated byproducts .
- ¹H NMR : Identifies amine proton environments (δ 1.5–2.5 ppm for CH₂ groups) and ketone absence (no carbonyl proton).
- X-ray crystallography : Resolves stereochemical ambiguities, particularly if chiral centers are present in derivatives .
Q. How does the compound’s solubility profile impact its application in biological assays?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (~50 mg/mL in water at 25°C), making it suitable for in vitro assays. For lipid-rich environments (e.g., cell membranes), DMSO or ethanol co-solvents (≤5% v/v) are recommended to maintain stability. Pre-formulation studies should assess pH-dependent degradation (e.g., via HPLC-UV at pH 2–9) to optimize buffer conditions .
Advanced Research Questions
Q. What mechanistic role does the trifluoromethyl group play in nucleophilic substitution reactions involving this compound?
- Methodological Answer : The -CF₃ group exerts strong electron-withdrawing effects, polarizing adjacent carbonyl groups and enhancing electrophilicity. In SN2 reactions with alkyl halides:
- Kinetic studies : Monitor reaction rates using ¹⁹F NMR to track fluoride displacement (e.g., with K₂CO₃ in DMF at 60°C).
- Steric effects : Trifluoromethyl’s bulkiness may favor β-elimination; mitigate this by using bulky bases like DBU .
Q. How can in vitro assays evaluate the compound’s potential as an enzyme inhibitor?
- Methodological Answer : Target enzymes with fluorophilic binding pockets (e.g., cytochrome P450 isoforms):
- Fluorescence polarization assays : Use labeled substrates (e.g., dansyl derivatives) to measure competitive binding (Kd < 10 µM indicative of high affinity) .
- Kinetic analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots under varying substrate concentrations.
- Docking simulations : Align the compound’s InChI structure (e.g., InChI=1S/C4H8F3NO.ClH) with enzyme active sites using AutoDock Vina .
Q. What computational parameters are critical for modeling the compound’s interactions with biological targets?
- Methodological Answer : Molecular dynamics (MD) and density functional theory (DFT) are essential:
- Partial charge assignment : Use Merz-Singh-Kollman charges to account for fluorine’s electronegativity.
- Solvent models : Apply implicit solvent (e.g., PBSA) to simulate aqueous environments.
- Binding free energy : Calculate ΔG using MM/GBSA with 100 ns MD trajectories to validate docking results .
Notes
- Contradictions : emphasizes continuous flow synthesis, while traditional batch methods () yield lower purity. Flow systems are preferred for scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
